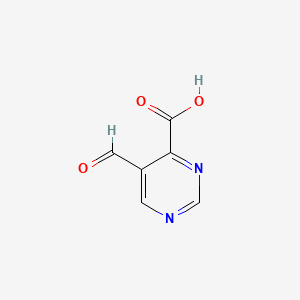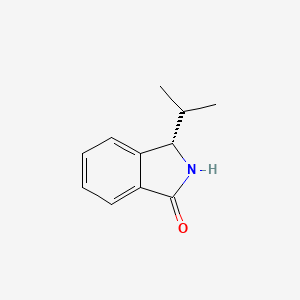![molecular formula C2H4NaO2 B590793 Acetic acid,sodium salt,[3h] CAS No. 129085-74-1](/img/structure/B590793.png)
Acetic acid,sodium salt,[3h]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid,sodium salt,[3h], also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. Sodium acetate is a white, crystalline powder that is highly soluble in water and has a slight vinegar-like odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the reaction of acetic acid with sodium carbonate or sodium bicarbonate. The reaction with sodium bicarbonate is as follows:
CH3COOH+NaHCO3→CH3COONa+H2O+CO2
In this reaction, acetic acid reacts with sodium bicarbonate to produce sodium acetate, water, and carbon dioxide .
Industrial Production Methods
Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution:
CH3COOH+NaOH→CH3COONa+H2O
This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form acetic acid and the corresponding salt.
Esterification: Reacts with alkyl halides to form esters.
Decarboxylation: When heated with soda lime, it produces methane.
Common Reagents and Conditions
Acids: Reacts with strong acids like hydrochloric acid to form acetic acid.
Alkyl Halides: Reacts with alkyl halides like bromoethane to form esters.
Major Products Formed
Acetic Acid: Formed when sodium acetate reacts with strong acids.
Esters: Formed when sodium acetate reacts with alkyl halides.
Methane: Formed during the decarboxylation reaction with soda lime.
Aplicaciones Científicas De Investigación
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in DNA extraction protocols and as a component in buffer solutions.
Medicine: Used as an electrolyte replenisher and in the treatment of metabolic acidosis.
Industry: Utilized in the textile industry to neutralize sulfuric acid waste streams and as a photoresist in dyeing processes
Mecanismo De Acción
Sodium acetate acts as a buffering agent by maintaining a relatively constant pH in solutions. In an acidic buffer, it contains equimolar amounts of acetic acid and sodium acetate. When an acid is added, the acetate ions neutralize the hydrogen ions, forming acetic acid. Conversely, when a base is added, the acetic acid neutralizes the hydroxide ions, forming water and acetate ions. This buffering action helps maintain the pH of the solution .
Comparación Con Compuestos Similares
Sodium acetate is similar to other acetate salts, such as:
Potassium Acetate: Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate: Used as a food additive and in the treatment of hyperphosphatemia.
Sodium Diacetate: A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent.
Sodium acetate is unique due to its high solubility in water and its effectiveness as a buffering agent in various applications.
Propiedades
Número CAS |
129085-74-1 |
|---|---|
Fórmula molecular |
C2H4NaO2 |
Peso molecular |
89.066 |
Nombre IUPAC |
sodium;2,2,2-tritritioacetic acid |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3; |
Clave InChI |
BDKZHNJTLHOSDW-DFCKGCRZSA-N |
SMILES |
CC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)



